molecular formula C9H13N3O B183009 2-Morpholinopyridin-4-amine CAS No. 35980-77-9

2-Morpholinopyridin-4-amine

Cat. No.: B183009
CAS No.: 35980-77-9
M. Wt: 179.22 g/mol
InChI Key: ZSXQDGMZXKOADT-UHFFFAOYSA-N
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Description

2-Morpholinopyridin-4-amine is a chemical compound with the molecular formula C₉H₁₃N₃O. It is a derivative of pyridine and morpholine, featuring a pyridine ring substituted with a morpholine group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinopyridin-4-amine typically involves the reaction of 2-chloropyridine with morpholine under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinopyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Morpholinopyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholinopyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to various physiological effects. For example, it can act on kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholinopyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-morpholin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXQDGMZXKOADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635894
Record name 2-(Morpholin-4-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35980-77-9
Record name 2-(Morpholin-4-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)pyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 45.8 g (356 mmol) 4-amino-2-chloropyridine in 124 ml morpholine was heated at 200° C. for 30 min in a microwave oven. The resulting yellow solution was then cooled to room temperature whereupon crystals appeared. 400 ml ether was then added and the suspension stirred for 10 minutes before being filtered. The filter cake was washed with ether and dried to afford 92.9 g of crystalline material (87% yield of desired product) which 1H NMR analysis revealed to comprise 60 wt % 2-morpholin-4-yl-pyridin-4-ylamine and 40 wt % morpholine. This material was used in the next step without any further purification. ES-MS m/e (%): 180 (M+H+, 100).
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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